3-Bromo-4-iodobenzyl bromide
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Overview
Description
3-Bromo-4-iodobenzyl bromide is a chemical compound with the IUPAC name 2-bromo-4-(bromomethyl)-1-iodobenzene . It has a molecular weight of 375.83 . The compound is typically stored at ambient temperature and is available in solid-crystal form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-iodobenzyl bromide is 1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromo-4-iodobenzyl bromide is a solid-crystal compound that is stored at ambient temperature . It has a molecular weight of 375.83 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Scientific Research Applications
Structural and Catalytic Properties
3-Bromo-4-iodobenzyl bromide serves as a versatile reagent in organic synthesis, particularly in the development of dendritic materials and catalytic processes. It's notable for its structural significance in the study of methoxy derivatives of benzyl bromide, highlighting its potential use as a building block for more complex molecules. Structural determination of related compounds has been achieved through powder X-ray diffraction techniques, illustrating the importance of such halogenated benzyl bromides in elucidating structural properties of organic materials (Pan et al., 2005).
Furthermore, 3-Bromo-4-iodobenzyl bromide has been utilized in novel catalytic bromolactonization reactions of alkenoic acids, employing iodobenzene and Oxone® as a recyclable catalyst and terminal oxidant, respectively. This method demonstrates its effectiveness in synthesizing five-membered bromolactones under mild conditions, showcasing its application in the synthesis of cyclic organic structures with potential relevance in pharmaceutical and materials chemistry (He et al., 2011).
Photophysical and Photochemical Applications
The compound's derivatives have also found applications in photophysical and photochemical research. For instance, studies involving zinc phthalocyanine complexes substituted with new benzenesulfonamide derivative groups containing Schiff base reveal its potential in photodynamic therapy (PDT). Such compounds are characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Electrocatalysis and Bromination Reactions
Electrochemical studies demonstrate the utility of 3-Bromo-4-iodobenzyl bromide in bromination reactions, offering insights into the selective orientation of bromine atoms in alkyl aromatic compounds. These findings have implications for the synthesis of brominated organic molecules, which are crucial intermediates in various chemical syntheses. Such reactions elucidate the mechanism of bromination and highlight the role of electrocatalysis in organic transformations (Kulangiappar et al., 2014).
Safety and Hazards
3-Bromo-4-iodobenzyl bromide is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing and eye/face protection .
properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSVINSKXBNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(bromomethyl)-1-iodobenzene | |
CAS RN |
362529-52-0 |
Source
|
Record name | 3-Bromo-4-iodobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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